molecular formula C16H11ClN4 B3754949 MFCD00649302

MFCD00649302

Cat. No.: B3754949
M. Wt: 294.74 g/mol
InChI Key: AIEACVIMASOVOQ-ZHACJKMWSA-N
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Description

The compound “MFCD00649302” is a chemical entity with a unique structure and properties. It is used in various scientific research fields due to its specific reactivity and potential applications. This compound is known for its stability and ability to participate in diverse chemical reactions, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD00649302” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, under controlled conditions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: “MFCD00649302” undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It participates in nucleophilic and electrophilic substitution reactions, often using reagents like halides or amines.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD00649302” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD00649302” exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s full potential.

Comparison with Similar Compounds

“MFCD00649302” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include structurally related analogs or derivatives with similar functional groups.

    Uniqueness: “this compound” may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEACVIMASOVOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.